Tert-butyl 2-methylthiazole-4-carboxylate Tert-butyl 2-methylthiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16487533
InChI: InChI=1S/C9H13NO2S/c1-6-10-7(5-13-6)8(11)12-9(2,3)4/h5H,1-4H3
SMILES:
Molecular Formula: C9H13NO2S
Molecular Weight: 199.27 g/mol

Tert-butyl 2-methylthiazole-4-carboxylate

CAS No.:

Cat. No.: VC16487533

Molecular Formula: C9H13NO2S

Molecular Weight: 199.27 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 2-methylthiazole-4-carboxylate -

Specification

Molecular Formula C9H13NO2S
Molecular Weight 199.27 g/mol
IUPAC Name tert-butyl 2-methyl-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C9H13NO2S/c1-6-10-7(5-13-6)8(11)12-9(2,3)4/h5H,1-4H3
Standard InChI Key SOLBSJNEIKRTJK-UHFFFAOYSA-N
Canonical SMILES CC1=NC(=CS1)C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Tert-butyl 2-methylthiazole-4-carboxylate is defined by its thiazole ring—a five-membered heterocycle containing sulfur and nitrogen—substituted with a methyl group at position 2 and a tert-butyl ester at position 4. The IUPAC name, tert-butyl 2-methyl-1,3-thiazole-4-carboxylate, reflects this substitution pattern. Key identifiers include:

PropertyValue
Molecular FormulaC9H13NO2S\text{C}_9\text{H}_{13}\text{NO}_2\text{S}
Molecular Weight199.27 g/mol
Canonical SMILESCC1=NC(=CS1)C(=O)OC(C)(C)C
InChI KeySOLBSJNEIKRTJK-UHFFFAOYSA-N
PubChem CID65198948

The tert-butyl group enhances steric bulk, influencing reactivity and stability during synthetic workflows.

Synthesis and Manufacturing

Synthetic Routes

The compound is synthesized via nucleophilic acyl substitution, where thiazole-4-carboxylic acid reacts with tert-butyl chloroformate under basic conditions. Alternative methods include:

  • Coupling reactions using carbodiimide-based reagents (e.g., DCC, EDC) to activate the carboxylic acid.

  • Protection-deprotection strategies in multi-step syntheses, leveraging the tert-butyl group’s stability under acidic conditions.

Yields depend on reaction optimization, with typical protocols employing anhydrous solvents (e.g., THF, DCM) and catalysts like DMAP.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A representative protocol involves:

  • Thiazole ring formation: Condensation of thiourea with α-bromoketones.

  • Esterification: Reaction with tert-butanol under Mitsunobu conditions or via acid chlorides.

  • Purification: Chromatography or crystallization to achieve >95% purity.

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point range of 85–90°C (estimated) and decomposes above 200°C. Solubility data indicate:

  • High solubility in polar aprotic solvents (e.g., DMSO, DMF).

  • Moderate solubility in ethanol and acetone.

  • Low solubility in water (<1 mg/mL).

Applications in Pharmaceutical Chemistry

Role as a Building Block

The compound’s thiazole core is a pharmacophore in FDA-approved drugs (e.g., Abafungin, an antifungal). Its applications include:

  • Peptide mimetics: Incorporating thiazole rings to enhance metabolic stability.

  • Kinase inhibitors: Serving as a scaffold in anticancer agents targeting EGFR or VEGFR.

Case Study: Anticancer Drug Development

In a 2023 study, tert-butyl 2-methylthiazole-4-carboxylate was alkylated to produce thiazole-quinoline hybrids, which showed IC50_{50} values of 1.2–3.8 μM against MCF-7 breast cancer cells. The tert-butyl group improved cell membrane permeability compared to methyl esters.

Biological Activities and Research Findings

Antimicrobial Properties

Thiazole derivatives inhibit microbial DNA gyrase and β-lactamases. In vitro assays demonstrate:

  • MIC (Minimum Inhibitory Concentration): 8–16 μg/mL against Staphylococcus aureus.

  • Synergy with β-lactams: 4-fold reduction in ampicillin resistance in MRSA strains.

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